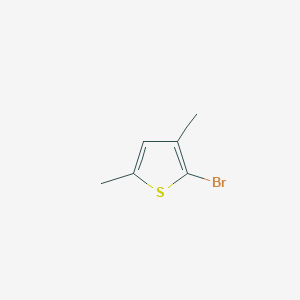

2-Bromo-3,5-dimethylthiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-bromo-3,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKANUDQVJZLGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571205 | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172319-76-5 | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172319-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-3,5-dimethylthiophene

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethylthiophene

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols for its efficient and selective preparation. We will delve into the principles of electrophilic substitution on the thiophene ring, compare common synthetic strategies, and present a detailed, validated protocol using N-Bromosuccinimide (NBS), which is recognized for its high regioselectivity and yield. The guide includes mechanistic diagrams, experimental workflows, quantitative data tables, and a thorough discussion of process optimization and troubleshooting.

Introduction: The Strategic Importance of this compound

Thiophene and its derivatives are foundational scaffolds in the development of novel therapeutics and advanced organic materials.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged structures in medicinal chemistry.[3] Specifically, functionalized thiophenes like this compound serve as versatile intermediates. The bromine atom at the C2 position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures.[4] The methyl groups at the C3 and C5 positions not only influence the electronic landscape of the ring but also provide steric hindrance and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[5] This guide focuses on the robust and scalable synthesis of this valuable intermediate, empowering researchers to confidently incorporate it into their synthetic programs.

Core Principles: Understanding the Regioselectivity of Thiophene Bromination

The is governed by the principles of electrophilic aromatic substitution. The thiophene ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles.

Electronic Activation and Directing Effects: The sulfur heteroatom donates electron density into the ring through resonance, significantly activating it towards substitution. This activation is most pronounced at the α-positions (C2 and C5), which are approximately 100 times more reactive than the β-positions (C3 and C4). In our substrate, 3,5-dimethylthiophene, the two methyl groups are electron-donating groups (EDGs) that further activate the ring through an inductive effect. The C5 methyl group sterically hinders substitution at that position, while both methyl groups electronically direct the incoming electrophile to the vacant and highly activated C2 position. This inherent electronic bias is the cornerstone of achieving high regioselectivity.

The Mechanism of Electrophilic Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic bromine species (Br⁺ or a polarized bromine molecule) is attacked by the π-electrons of the thiophene ring, preferentially at the C2 position. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and onto the sulfur atom. In the final step, a base removes the proton from the C2 position, restoring aromaticity and yielding the 2-bromo product.

Caption: Mechanism of electrophilic aromatic substitution on 3,5-dimethylthiophene.

A Comparative Analysis of Synthetic Strategies

While several methods can be employed to brominate thiophenes, the choice of reagent is critical for maximizing yield and selectivity while minimizing byproducts and operational hazards.

Preferred Method: Selective Bromination with N-Bromosuccinimide (NBS)

For the , the use of N-Bromosuccinimide (NBS) is the superior and most widely adopted strategy.[6] Studies have demonstrated that NBS in solvents like glacial acetic acid provides a rapid, highly selective, and efficient route to 2-brominated thiophenes, with yields often ranging from 85-98% and regioselectivity greater than 99%.[6][7]

-

Causality of Preference :

-

High Regioselectivity : NBS is a milder source of electrophilic bromine compared to Br₂, which drastically reduces the risk of over-bromination or bromination at the less reactive C4 position.

-

Safety and Handling : NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.

-

Favorable Byproducts : The reaction yields succinimide as a byproduct, which is generally benign and can be easily removed during aqueous work-up.

-

Environmentally Conscious : The use of solvents like glacial acetic acid is preferable to halogenated solvents such as carbon tetrachloride, which were used in older protocols.[6][8]

-

Alternative Method: Direct Bromination with Elemental Bromine (Br₂)

Direct bromination using liquid bromine (Br₂) is a classic method for functionalizing aromatic rings.[8][9] While effective, it presents significant challenges for this specific transformation.

-

Limitations :

-

Reduced Selectivity : Br₂ is a highly reactive brominating agent. Without precise control of stoichiometry and temperature, there is a substantial risk of forming the 2,4-dibromo-3,5-dimethylthiophene byproduct.

-

Operational Hazards : Elemental bromine is highly toxic, corrosive, and volatile, requiring specialized handling procedures and equipment (e.g., a well-ventilated fume hood, personal protective equipment).

-

Harsh Conditions : Reactions often require inert, and often halogenated, solvents and careful temperature control to manage the reaction's exothermicity and selectivity.[8]

-

Given these factors, the NBS-based protocol is the authoritative and recommended choice for both laboratory-scale and multi-molar preparations.[6]

In-Depth Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system designed for high yield and purity. It is adapted from established procedures for the bromination of alkylthiophenes.[10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. | Notes |

| 3,5-Dimethylthiophene | C₆H₈S | 112.20 | 1.0 | 10.0 g | 632-16-6 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 16.7 g | 128-08-5 | Recrystallize if yellow |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | - | 100 mL | 67-66-3 | ACS Grade, Stabilized |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL | 64-19-7 | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~300 mL | 60-29-7 | For extraction |

| 1M Sodium Hydroxide | NaOH | 40.00 | - | ~100 mL | 1310-73-2 | For washing |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | ~100 mL | 7647-14-5 | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 | For drying |

Experimental Workflow

Caption: Step-by-step workflow for the .

Step-by-Step Procedure

-

Reaction Setup : To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,5-dimethylthiophene (10.0 g, 89.1 mmol).

-

Solvent Addition : Add chloroform (100 mL) and glacial acetic acid (100 mL) to the flask. Stir the mixture until the thiophene is fully dissolved.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

NBS Addition : Add N-Bromosuccinimide (16.7 g, 93.6 mmol, 1.05 eq) portion-wise over 20-30 minutes. Use the dropping funnel for solid addition or add carefully with a spatula. Causality : Portion-wise addition is critical to control the exothermic nature of the reaction and maintain high selectivity.[6][10] A rapid temperature increase can lead to the formation of byproducts. Ensure the internal temperature does not rise above 10 °C during the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: pure hexane). The product spot should appear at a higher Rf than the starting material. The reaction is typically complete when the starting material spot is no longer visible.

-

Work-up - Quenching : Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of cold water.

-

Work-up - Extraction : Separate the organic (bottom, chloroform) layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine all organic layers.

-

Work-up - Washing : Wash the combined organic layers sequentially with 100 mL of water, 100 mL of 1M NaOH solution (to remove acetic acid), and finally with 100 mL of saturated brine (to aid phase separation). Causality : The basic wash neutralizes the acidic solvent, and the brine wash removes residual water and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a tan or yellow oil.[10]

-

Purification : Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature (literature boiling point for the similar 2-bromo-3-methylthiophene is in the range of 170-180 °C at atmospheric pressure; expect a lower boiling point under vacuum).[10] This step is crucial for removing non-volatile succinimide and any potential high-boiling byproducts.[11]

Expected Outcome & Characterization

| Parameter | Expected Result |

| Yield | 75-90% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~75-80 °C at 15 mmHg (estimated) |

| ¹H NMR (CDCl₃) | δ ~6.9 ppm (s, 1H, C4-H), ~2.3 ppm (s, 3H, C5-CH₃), ~2.1 ppm (s, 3H, C3-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~138, 134, 129, 110, 16, 15 ppm (estimated) |

Safety & Handling

-

General : Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS) : Irritant to eyes, skin, and respiratory system. Avoid inhalation of dust.

-

Chloroform : Suspected carcinogen and toxic upon inhalation and ingestion. Handle with extreme care.

-

Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage.

-

Exotherm : The reaction is exothermic. Maintain strict temperature control during NBS addition to prevent a runaway reaction.

Troubleshooting and Field-Proven Insights

-

Problem : Formation of a significant amount of byproduct, identified as 2,4-dibromo-3,5-dimethylthiophene by GC-MS.

-

Cause : The reaction temperature was not adequately controlled during NBS addition, or an excess of NBS (>1.1 eq) was used.

-

Solution : Ensure slow, portion-wise addition of NBS while maintaining the internal temperature below 10 °C. Use precise stoichiometry (1.05 eq of NBS is sufficient). The dibrominated product is less volatile and can typically be separated by careful vacuum distillation.[11]

-

-

Problem : The reaction does not go to completion (residual starting material observed by TLC/GC).

-

Cause : The NBS used may have degraded. NBS should be a pure white crystalline solid; if it is yellow or orange, its activity is diminished.

-

Solution : Recrystallize the NBS from hot water before use. Alternatively, confirm the reaction has been stirred for a sufficient duration at room temperature.

-

-

Problem : Low yield after work-up.

-

Cause : Incomplete extraction of the product from the aqueous layer, or loss during distillation.

-

Solution : Perform at least two extractions with diethyl ether during the work-up. Ensure the vacuum distillation apparatus is well-sealed to achieve the necessary pressure for efficient distillation at a moderate temperature.

-

Conclusion

The is a critical transformation for accessing a wide range of complex molecules in pharmaceutical and materials research. The presented protocol, centered on the regioselective bromination with N-Bromosuccinimide in a chloroform/acetic acid solvent system, represents the most reliable, efficient, and scalable method. By understanding the underlying principles of electrophilic substitution and adhering to the detailed experimental procedure, researchers can consistently produce this valuable intermediate in high yield and purity. This guide provides the authoritative grounding necessary for its successful implementation, troubleshooting, and integration into broader synthetic campaigns.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 11. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]

2-Bromo-3,5-dimethylthiophene CAS number

An In-Depth Technical Guide to 2-Bromo-3,5-dimethylthiophene

Chemical Abstract Service (CAS) Number: 172319-76-5

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, chemical reactivity, and applications. We explore the causality behind synthetic choices, focusing on palladium-catalyzed cross-coupling reactions and lithiation, which are pivotal for its utility. Detailed, field-proven protocols are provided as self-validating systems, supported by mechanistic diagrams and authoritative references to ensure scientific integrity. This guide serves as a practical resource for leveraging this compound in the design and execution of complex synthetic strategies.

Introduction

This compound (CAS No. 172319-76-5) is a substituted bromothiophene that serves as a versatile intermediate in the synthesis of complex organic molecules. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known for a wide range of pharmacological activities and unique electronic properties.[1][2] The strategic placement of the bromine atom at the 2-position, activated by the adjacent methyl group and the sulfur heteroatom, makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding its synthesis, reactivity, and handling is crucial for its effective application in creating novel pharmaceuticals, agrochemicals, and functional materials.[2]

Physicochemical and Safety Data

Proper handling and storage are predicated on a clear understanding of a compound's physical properties and potential hazards. The data below is compiled from various chemical suppliers and safety data sheets for structurally related compounds.

Physical Properties

| Property | Value | Source |

| CAS Number | 172319-76-5 | [3] |

| Molecular Formula | C₆H₇BrS | [3] |

| Molecular Weight | 191.09 g/mol | [3] |

| Appearance | Typically a colorless to light yellow liquid | |

| Boiling Point | Not explicitly published; estimated to be >150 °C | |

| Density | Not explicitly published; estimated to be >1.5 g/mL | |

| SMILES | CC1=CC(=C(S1)Br)C | [3] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous brominated thiophenes provides essential guidance.[4][5][6]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Fire Hazards: Brominated thiophenes are often flammable or combustible liquids. Keep away from heat, sparks, open flames, and other sources of ignition.[5] Use CO₂, dry chemical, or alcohol-resistant foam for extinction.[4]

-

Stability and Reactivity: The compound is generally stable under normal conditions.[4] Avoid strong oxidizing agents, with which it may react violently.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed to prevent exposure to moisture and air.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic bromination of 2,5-dimethylthiophene. The methyl groups are activating, ortho-, para-directing groups. In the thiophene ring, the 2- and 5-positions are the most electronically rich and susceptible to electrophilic attack. With both positions blocked by methyl groups, the electrophile is directed to the next most activated positions, C3 and C4. However, direct bromination can lead to mixtures. A more controlled approach is often necessary.

For the related 2-bromo-3-methylthiophene, bromination of 3-methylthiophene with N-Bromosuccinimide (NBS) is a standard and effective method.[8] This approach is favored because it uses a solid, safer source of bromine and often proceeds under milder conditions, which can improve regioselectivity and reduce the formation of polybrominated byproducts.[9]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is adapted from established procedures for the bromination of substituted thiophenes.[8]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylthiophene (1.0 eq) in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using GC-MS or TLC.

-

Workup: Pour the reaction mixture into ice water. Neutralize any remaining acid with a dilute sodium bicarbonate or sodium bisulfite solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo reactions that replace the bromine atom, primarily through organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. Bromothiophenes are excellent substrates for this reaction. The C2-Br bond is generally more reactive than a C3-Br bond in palladium-catalyzed oxidative addition, a key step in the catalytic cycle.[10] This reaction allows for the coupling of the thiophene core with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.[11][12][13]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of a bromothiophene.[13]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Lithiation via Metal-Halogen Exchange

A powerful alternative for forming C-C bonds is the bromine-lithium exchange. Reacting this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) rapidly and cleanly generates the corresponding 2-lithiated thiophene.[14] This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install various functional groups. The low temperature is essential to prevent side reactions, such as the deprotonation of the methyl groups or decomposition of the organolithium intermediate.[10][14]

Applications in Research and Drug Development

Thiophene-containing molecules are integral to numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[15] The thiophene core acts as a bioisostere for a phenyl ring but with different electronic properties and metabolic profile.

This compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening. Its derivatization through the reactions described above allows for systematic exploration of the chemical space around the thiophene scaffold. For example, Suzuki coupling can be used to synthesize biarylthiophenes, a class of compounds investigated for anticancer, antithrombotic, and antimicrobial activities.[12][16][17] The specific substitution pattern of this compound provides a unique steric and electronic profile that can be exploited to fine-tune the pharmacological properties of target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 9. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

physical properties of 2-Bromo-3,5-dimethylthiophene

An In-depth Technical Guide to 2-Bromo-3,5-dimethylthiophene

Abstract: this compound is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern offers specific reactivity and steric properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic characteristics, a proposed synthetic pathway, and key applications, grounded in authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound (CAS No: 172319-76-5) is a halogenated derivative of 2,5-dimethylthiophene.[1] The introduction of a bromine atom at the 2-position and methyl groups at the 3- and 5-positions creates a specific electronic and steric environment, influencing its reactivity in cross-coupling reactions and other transformations. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established and compared with related compounds.

| Property | Value | Source |

| CAS Number | 172319-76-5 | [1] |

| Molecular Formula | C₆H₇BrS | [1] |

| Molecular Weight | 191.09 g/mol | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Data not available | [3] |

| Density | Data not available | N/A |

| Melting Point | Data not available | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, THF) | N/A |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not broadly documented. However, based on its molecular structure, a predictable spectroscopic profile can be outlined, which is crucial for its identification and characterization during synthesis and analysis.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. It should feature a singlet for the proton at the C4 position of the thiophene ring. Additionally, two distinct singlets are anticipated for the two methyl groups at the C3 and C5 positions, as they are in different chemical environments.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern resulting from the presence of a single bromine atom, showing two peaks of nearly equal intensity at m/z 190 and 192 (for ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. These include C-H stretching vibrations from the methyl groups and the aromatic ring, C=C stretching vibrations within the thiophene ring (typically in the 1400-1590 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.[4]

Synthesis and Purification Protocol

The synthesis of this compound is not explicitly detailed in the available literature. However, a robust and logical pathway can be proposed based on established methods for the regioselective bromination of substituted thiophenes. The most common approach involves the electrophilic bromination of 2,5-dimethylthiophene using a brominating agent like N-Bromosuccinimide (NBS).

Proposed Synthetic Workflow: Electrophilic Bromination

The choice of NBS is strategic; it is a reliable source of electrophilic bromine that allows for controlled, mono-bromination of activated aromatic rings under relatively mild conditions, minimizing the formation of di-brominated byproducts.[5]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 2-bromo-3-methylthiophene and should be optimized for the specific substrate.[5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and an ice bath, dissolve 2,5-dimethylthiophene (1.0 eq.) in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Bromination: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into water. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography. The separation of constitutional isomers of brominated thiophenes can be challenging due to similar boiling points and polarities, potentially requiring careful fractional distillation or specialized chromatography techniques.[6][7]

Applications in Research and Development

Thiophene derivatives are cornerstones in modern chemistry due to their versatile pharmacological and electronic properties.[8][9][10] this compound, as a functionalized building block, is positioned for use in several high-value research areas. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling its incorporation into larger, conjugated molecular systems.[11][12]

Caption: Key application areas for this compound.

-

Organic Electronics: Thiophene-based molecules are fundamental to organic electronics.[11][13] This compound can be used as a monomer or intermediate for synthesizing conductive polymers and small molecules for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[14][15] The methyl groups can enhance solubility and influence the morphology of thin films, which is critical for device performance.

-

Medicinal Chemistry: The thiophene ring is a well-established bioisostere for the phenyl ring in drug design and is present in numerous approved pharmaceuticals.[16][17] this compound provides a scaffold for developing novel therapeutic agents, where the thiophene core can engage in crucial interactions with biological targets.[10]

-

Photochromic Materials: Some functionalized thiophenes can exhibit photochromism, switching between isomers upon light irradiation.[1] This property makes them candidates for applications in molecular switches, optical data storage, and smart materials.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, researchers must handle this compound with the precautions appropriate for related brominated aromatic compounds, assuming it is hazardous.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]

-

Handling: Handle only inside a certified chemical fume hood to avoid inhalation of vapors, which may be harmful.[19] Avoid contact with skin, eyes, and clothing.[20] Keep away from heat, sparks, and open flames, as related compounds can be flammable.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[18]

This guidance is based on the safety profiles of similar chemicals. Always consult the specific SDS provided by the supplier before handling this compound.

References

- 1. This compound | 172319-76-5 | FB168681 [biosynth.com]

- 2. 3-Bromo-2,5-dimethylthiophene | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethylthiophene

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-3,5-dimethylthiophene, a key intermediate in the development of various pharmaceuticals and functional materials. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding and practical application.

Introduction: Strategic Importance of this compound

This compound serves as a versatile building block in organic synthesis. The strategic placement of the bromine atom at the 2-position, coupled with the directing and activating effects of the methyl groups at the 3- and 5-positions, makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the construction of complex molecular architectures. Its derivatives are integral to the synthesis of agrochemicals, electronic materials, and, most notably, pharmacologically active compounds.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed route to this compound involves a two-step sequence. This strategy focuses on first constructing the 3,5-dimethylthiophene core, followed by a regioselective bromination. This approach offers high yields and excellent control over the final product's substitution pattern.

Step 1: Synthesis of the 3,5-Dimethylthiophene Core via Paal-Knorr Thiophene Synthesis

The initial and foundational step is the synthesis of 3,5-dimethylthiophene. The Paal-Knorr thiophene synthesis is the method of choice for this transformation, valued for its efficiency and directness.[1][2]

Starting Material: 2,5-Hexanedione

The selection of 2,5-hexanedione as the starting material is dictated by the desired substitution pattern of the final product. 2,5-Hexanedione is a readily available 1,4-dicarbonyl compound that serves as the carbon backbone for the thiophene ring.[3][4]

Reaction Principle:

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene.[2][5] Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used as both sulfurizing and dehydrating agents in this reaction.[1][2]

Mechanistic Insight:

While the precise mechanism of the Paal-Knorr thiophene synthesis is still a subject of some academic discussion, it is generally accepted to proceed through the following key stages[6]:

-

Thionation: The carbonyl oxygens of the 1,4-dicarbonyl compound are replaced by sulfur atoms through the action of the sulfurizing agent.

-

Tautomerization: The resulting thioketone undergoes tautomerization to form an enethiol.

-

Cyclization and Dehydration: Intramolecular cyclization of the enethiol, followed by dehydration, leads to the formation of the aromatic thiophene ring.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. US3819714A - Process for preparing 2,5-hexanedione - Google Patents [patents.google.com]

- 4. Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. chemistry1.quora.com [chemistry1.quora.com]

A Technical Guide to the Regioselective Bromination of Dimethylthiophenes: Mechanisms, Methodologies, and Practical Insights

Abstract

Brominated thiophenes are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic electronic materials. The precise control of regioselectivity during the bromination of substituted thiophenes, such as dimethylthiophenes, is a critical challenge that dictates the viability of a synthetic route and the purity of the final product. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the principles and practices governing the regioselective bromination of dimethylthiophene isomers. We will dissect the underlying electronic and steric factors, compare common brominating agents and reaction conditions, and provide field-proven protocols to empower scientists to make informed, causality-driven decisions in their experimental designs.

Chapter 1: The Fundamentals of Electrophilic Substitution on the Thiophene Ring

The chemistry of thiophene is dominated by electrophilic aromatic substitution, a consequence of the electron-rich nature of the five-membered heterocyclic ring.[1] The sulfur atom, through the participation of its lone pair electrons, contributes to the aromatic sextet and significantly influences the ring's reactivity.

Intrinsic Reactivity: The α- vs. β-Position

In an unsubstituted thiophene ring, the positions adjacent to the sulfur atom (C2 and C5, the α-positions) are significantly more reactive towards electrophiles than the positions further away (C3 and C4, the β-positions). This preference is attributed to the greater ability of the sulfur atom to stabilize the carbocationic intermediate (the σ-complex or arenium ion) when the attack occurs at an α-position. The resonance stabilization involves a structure where the positive charge is delocalized onto the sulfur, a more favorable arrangement than when the attack is at a β-position. Computational studies using Density Functional Theory (DFT) have corroborated this intrinsic reactivity pattern, showing lower activation energy barriers for α-substitution.[2][3]

The Influence of Methyl Substituents

The introduction of methyl groups onto the thiophene ring further modulates this reactivity landscape. As electron-donating groups, methyl substituents activate the ring towards electrophilic attack through an inductive effect and hyperconjugation. They direct incoming electrophiles primarily to the ortho and para positions. In the context of a dimethyl-substituted thiophene, the interplay between the directing effects of two methyl groups and the intrinsic reactivity of the thiophene nucleus determines the ultimate regiochemical outcome.

The General Mechanism

The electrophilic bromination of thiophenes proceeds through a canonical addition-elimination mechanism.[3][4] An electrophilic bromine species (Br⁺, or a polarized Br-Br or N-Br bond) is attacked by the π-system of the thiophene ring, forming a resonance-stabilized σ-complex. A base then abstracts a proton from the site of attack, collapsing the intermediate and restoring the aromaticity of the ring to yield the brominated product.

Caption: General mechanism of electrophilic aromatic substitution.

Chapter 2: Controlling Regioselectivity: Reagents and Conditions

The choice of brominating agent and reaction conditions is paramount for achieving high regioselectivity. A seemingly minor change in solvent or temperature can dramatically alter the product distribution.

Brominating Agents: A Comparative Analysis

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds.[5][6] It is a crystalline solid that is safer and easier to handle than liquid bromine. Brominations with NBS are often highly regioselective, particularly when conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[5][7] The reaction is believed to proceed via an ionic pathway where the polarized N-Br bond serves as the source of the electrophilic bromine.[8] It is the reagent of choice for controlled monobromination.

Molecular Bromine (Br₂): As a powerful brominating agent, Br₂ can be less selective than NBS and poses a greater risk of over-bromination, especially with highly activated substrates like dimethylthiophenes.[9][10] Reactions are typically run in solvents like acetic acid, chloroform, or carbon tetrachloride.[11][12][13] While effective, its high reactivity requires careful control of stoichiometry and temperature to avoid the formation of di- and tri-brominated side products.

| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Physical State | Crystalline Solid | Fuming, corrosive liquid |

| Handling | Relatively safe and easy | Requires significant precautions |

| Reactivity | Moderate to high; controllable | Very high |

| Selectivity | Generally high, especially for monobromination | Lower; prone to over-bromination |

| Typical Solvents | Acetonitrile, DMF, Chloroform[7][13][14] | Acetic Acid, Chloroform, CCl₄ |

| Primary Use | Controlled, selective monobromination[15] | Exhaustive or large-scale bromination |

Table 1: Comparison of Common Brominating Agents.

The Critical Role of Solvent and Temperature

The solvent plays a crucial role beyond simply dissolving the reactants. Polar solvents can stabilize the charged σ-complex intermediate, accelerating the rate of electrophilic substitution.

-

Acetonitrile (CH₃CN): A polar aprotic solvent that is highly effective for NBS brominations, often leading to clean, regioselective reactions with the exclusion of radical side-chain bromination.[7][14]

-

N,N-Dimethylformamide (DMF): Another polar aprotic solvent known to promote high para-selectivity in NBS brominations of aromatic compounds.[5]

-

Acetic Acid (AcOH): A polar protic solvent often used with Br₂, which can participate in the reaction mechanism by helping to polarize the Br-Br bond.

Reaction temperature is a key variable for controlling selectivity. Electrophilic brominations are often initiated at low temperatures (e.g., 0 °C) to moderate the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[14][15] This thermal control helps to minimize the formation of undesired isomers and multiple bromination products.

Chapter 3: Isomer-Specific Synthesis Strategies

The regiochemical outcome of bromination is a direct consequence of the substitution pattern on the thiophene ring. Here, we analyze the expected products for each dimethylthiophene isomer.

Case Study: 3,4-Dimethylthiophene

In 3,4-dimethylthiophene, both α-positions (C2 and C5) are unoccupied. These positions are intrinsically the most reactive sites on the thiophene ring and are further activated by the adjacent methyl groups. Therefore, electrophilic bromination will occur almost exclusively at the α-positions. Monobromination will yield 2-bromo-3,4-dimethylthiophene , while the use of two equivalents of the brominating agent will lead to 2,5-dibromo-3,4-dimethylthiophene .

Caption: Predicted outcome for the monobromination of 3,4-dimethylthiophene.

Case Study: 2,5-Dimethylthiophene

Here, the highly reactive α-positions are blocked by methyl groups. The reaction is therefore forced to occur at the less reactive β-positions (C3 and C4). Due to the molecule's symmetry, these two positions are equivalent. Monobromination will cleanly yield 3-bromo-2,5-dimethylthiophene .

Caption: Predicted outcome for the monobromination of 2,5-dimethylthiophene.

Case Study: 2,3-Dimethylthiophene

This isomer presents a more complex regiochemical puzzle. We must consider the directing effects on the two available positions, C4 and C5.

-

Position C5 (α-position): Activated by the C2-methyl group (para-like) and the C3-methyl group (ortho-like). As an α-position, it has high intrinsic reactivity.

-

Position C4 (β-position): Activated by the C3-methyl group (ortho-like) and the C2-methyl group (meta-like).

The combined activating effects and the higher intrinsic reactivity of the α-position make C5 the overwhelmingly preferred site of attack. The major product will be 5-bromo-2,3-dimethylthiophene .

Caption: Predicted outcome for the monobromination of 2,3-dimethylthiophene.

Case Study: 2,4-Dimethylthiophene

This is the most challenging isomer in terms of predicting regioselectivity, with two highly activated positions, C3 and C5.

-

Position C5 (α-position): Activated by the C2-methyl group (para-like) and the C4-methyl group (ortho-like). High intrinsic reactivity.

-

Position C3 (β-position): Activated by both the C2-methyl and C4-methyl groups (ortho-like). However, this position is sterically hindered, being situated between the two methyl groups.

While both positions are electronically activated, the steric hindrance at C3 makes an attack at the more accessible C5 position more favorable. Therefore, 5-bromo-2,4-dimethylthiophene is expected to be the major product, although the formation of a minor amount of the 3-bromo isomer is possible depending on the reaction conditions.

Caption: Predicted outcome for the monobromination of 2,4-dimethylthiophene.

Experimental Protocol: Regioselective Monobromination using NBS

This protocol is a representative example for the controlled monobromination of an activated dimethylthiophene, based on established methodologies for similar substrates.[14][15]

Objective: To synthesize 5-bromo-2,3-dimethylthiophene from 2,3-dimethylthiophene.

Materials:

-

2,3-Dimethylthiophene

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dimethylthiophene (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in one portion.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS, followed by saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using hexane or a hexane/ethyl acetate gradient as the eluent, to yield the pure 5-bromo-2,3-dimethylthiophene.

Chapter 4: Alternative Strategies: Lithiation-Bromination

When direct electrophilic bromination does not provide the desired regioisomer, an alternative strategy involving directed ortho-metalation (DoM) can be employed. This powerful technique uses a directed metalation group to deprotonate a specific C-H bond with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting organolithium intermediate can then be trapped with an electrophilic bromine source (e.g., Br₂) to install a bromine atom with high regioselectivity.

For instance, synthesizing 2-bromo-3-alkylthiophene is challenging via direct bromination, which favors the 5-position. However, using a lithiation-bromination sequence, the C2 proton of 3-alkylthiophene can be selectively abstracted by n-BuLi at low temperature (−78 °C) due to its proximity to the sulfur atom. Quenching the resulting 2-lithio-3-alkylthiophene with Br₂ affords the desired 2-bromo-3-alkylthiophene in high yield.[16][17] This method provides access to a completely different set of isomers than those obtained through electrophilic substitution.

Caption: Workflow for synthesis via the lithiation-bromination pathway.

Conclusion

Achieving high regioselectivity in the synthesis of brominated dimethylthiophenes is not a matter of chance, but a result of a rational application of fundamental chemical principles. By understanding the intrinsic reactivity of the thiophene core and the powerful directing effects of methyl substituents, chemists can predict the most likely site of electrophilic attack. The judicious selection of the brominating agent—choosing the controlled reactivity of NBS for selective monobromination over the aggressive power of Br₂—and the careful control of solvent and temperature are the key experimental levers to ensure a clean, high-yielding transformation. For isomers that are inaccessible through direct electrophilic pathways, alternative methods like lithiation-bromination offer a powerful and complementary synthetic tool. This guide provides the foundational knowledge and practical protocols necessary to navigate the synthesis of these valuable chemical intermediates with precision and confidence.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 9. brainly.in [brainly.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 15. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 17. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 2-Bromo-3,5-dimethylthiophene: Commercial Availability, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dimethylthiophene, a key heterocyclic building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, outlines its commercial availability from various suppliers, and discusses its synthesis and reactivity. A core feature of this guide is a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a common and critical application of this versatile intermediate. Safety, handling, and characterization data are also summarized to provide a complete, practical resource for laboratory use.

Introduction: The Utility of a Functionalized Thiophene Core

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their structural resemblance to benzene rings, combined with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged structures in the design of novel therapeutics and organic electronic materials. This compound (CAS No. 172319-76-5) is a valuable bifunctional reagent. The bromine atom at the C2 position serves as a highly effective handle for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions.[2] The methyl groups at the C3 and C5 positions not only influence the electronic nature and steric profile of the ring but also provide additional vectors for functionalization or can be used to fine-tune the solubility and pharmacokinetic properties of derivative molecules. This guide serves as a practical manual for researchers looking to procure and effectively utilize this important synthetic intermediate.

Physicochemical Properties & Characterization

Accurate identification and characterization are paramount for any chemical synthesis. This compound is a liquid at room temperature, and its identity is confirmed through a combination of spectroscopic methods and physical measurements.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 172319-76-5 | |

| Molecular Formula | C₆H₇BrS | [3] |

| Molecular Weight | 191.09 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.475 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.561 | |

| SMILES | Cc1cc(C)c(Br)s1 | |

| InChI Key | RKANUDQVJZLGOO-UHFFFAOYSA-N |

Characterization is typically achieved using standard analytical techniques. ¹H NMR spectroscopy would be expected to show two distinct methyl singlets and a singlet for the remaining aromatic proton on the thiophene ring. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for assessing purity and confirming the molecular weight, with a characteristic isotopic pattern for the bromine atom.

Commercial Availability and Procurement

This compound is readily available from a range of specialty chemical suppliers, catering to both research and bulk-scale needs. When procuring this reagent, researchers should consider purity levels, the presence of any stabilizers (e.g., sodium bicarbonate), and available quantities.

Table 2: Representative Commercial Suppliers for this compound

| Supplier | Product Number | Purity/Notes |

| Sigma-Aldrich | 738298 | 96%, contains sodium bicarbonate as stabilizer |

| Biosynth | FB168681 | Research Grade |

| BLD Pharm | BD109866 | >97.0% |

| Georganics Ltd. | GEO-00434 | Custom synthesis available |

| Chemlin | KL-0172319-765 | Available in various small quantities |

Disclaimer: Availability and product codes are subject to change. Always verify with the supplier.

For drug development applications, sourcing from a supplier that can provide detailed certificates of analysis (CoA) and ensure batch-to-batch consistency is critical. For early-stage research, material from suppliers like Sigma-Aldrich or Biosynth is typically sufficient.[3]

Synthesis and Reactivity Insights

Synthesis: The synthesis of this compound is generally achieved via electrophilic bromination of the corresponding 3,5-dimethylthiophene precursor. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) are commonly employed for this transformation.[4] The C2 position of the thiophene ring is the most electron-rich and sterically accessible, leading to high regioselectivity for the desired product.

Reactivity: The synthetic utility of this compound stems from the reactivity of the C-Br bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[2][5]

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 position, making it a cornerstone for building molecular complexity.[6]

Application Highlight: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals.[5][7] The following protocol provides a reliable, step-by-step method for coupling this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and highly effective catalyst for the Suzuki coupling of aryl bromides.[5] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the key transmetalation step.

-

Solvent System: A biphasic solvent system like 1,4-dioxane and water is often optimal.[6] The organic solvent (dioxane) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base. This creates an efficient reaction interface.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can deactivate them. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to ensure catalytic activity.[7]

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

-

Add a magnetic stir bar.

-

-

Inerting the System:

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 3 mol%).

-

Using a degassed syringe, add the solvent system of 1,4-dioxane and water (4:1 v/v). The reaction should be approximately 0.1 M in the limiting reagent.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath set to 90 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on analogous brominated heterocyclic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Recommended storage is often refrigerated (2-8°C).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical synthesis. Its utility is primarily defined by the C-Br bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. This guide provides the necessary technical information for its procurement and a robust, field-tested protocol for its application in Suzuki-Miyaura coupling, empowering researchers and drug development professionals to effectively incorporate this building block into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 172319-76-5 | FB168681 [biosynth.com]

- 4. jocpr.com [jocpr.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 172319-76-5|this compound|BLD Pharm [bldpharm.com]

Navigating the Stability of 2-Bromo-3,5-dimethylthiophene: A Technical Guide for Researchers

For professionals in research, and drug development, the integrity of starting materials and intermediates is paramount. 2-Bromo-3,5-dimethylthiophene, a substituted heterocycle, serves as a valuable building block in the synthesis of complex organic molecules. However, its utility is intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its viability in experimental workflows.

Molecular Profile and Intrinsic Reactivity

This compound possesses a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The ring is substituted with a bromine atom at the 2-position and two methyl groups at the 3- and 5-positions. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its stability. The methyl groups, being electron-donating, increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack and oxidation compared to unsubstituted thiophene. The bromine atom, while electron-withdrawing through induction, can also participate in radical reactions and is a potential leaving group under certain conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrS | N/A |

| Molecular Weight | 191.09 g/mol | N/A |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 173-176 °C | [2] |

| Density | ~1.475 g/mL at 25 °C | N/A |

Key Degradation Pathways and Their Mitigation

The stability of this compound is primarily influenced by its susceptibility to oxidation, thermal stress, photodegradation, and, to a lesser extent, hydrolysis. Understanding these pathways is critical for implementing effective storage and handling protocols.

Oxidation: The Vulnerable Sulfur Center

The sulfur atom in the thiophene ring is a primary site for oxidation.[3] In the presence of oxidizing agents, such as peroxides, the sulfur can be oxidized to a thiophene-S-oxide.[4][5][6] These S-oxide intermediates are generally unstable and can undergo further reactions, such as dimerization.[7][8] With stronger oxidation, the S-oxide can be converted to a more stable thiophene-S,S-dioxide (sulfone).[4][5][6] The electron-donating methyl groups on the thiophene ring of this compound likely increase the nucleophilicity of the sulfur atom, potentially accelerating the initial oxidation step.[5]

Mitigation Strategy: Strict exclusion of oxidizing agents is the most critical preventative measure. This includes common laboratory chemicals like hydrogen peroxide, peracids (e.g., m-CPBA), and even atmospheric oxygen over prolonged periods.[9] Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended for long-term stability.

Caption: Oxidation pathway of this compound.

Thermal Decomposition: Unraveling at High Temperatures

Elevated temperatures can induce the thermal decomposition of halogenated thiophenes. The primary pathway for the decomposition of thiophene-family compounds is often initiated by the cleavage of the C-S bond.[10] For brominated organic compounds, thermal degradation can also lead to the formation of hydrogen bromide (HBr) through the homolytic cleavage of the C-Br bond.[11][12] The presence of HBr can, in turn, catalyze further degradation and polymerization, leading to the formation of dark, tarry materials.

Mitigation Strategy: To minimize thermal decomposition, this compound should be stored at reduced temperatures. Refrigeration (2-8 °C) is a common and effective practice. For long-term storage, maintaining the compound in a freezer at temperatures of -20 °C or lower is advisable. It is also crucial to avoid localized heating, such as proximity to hot plates or direct sunlight.

Photodegradation: The Impact of Light

Brominated aromatic compounds are known to be susceptible to photodegradation.[13] Exposure to light, particularly in the UV spectrum, can provide the energy required to induce the homolytic cleavage of the carbon-bromine bond. This process generates radicals that can initiate chain reactions, leading to debromination and the formation of various degradation products.[14][15]

Mitigation Strategy: Protection from light is essential for the stability of this compound. The compound should always be stored in amber or opaque containers to block UV and visible light. When handling the compound in the laboratory, exposure to ambient light should be minimized, for instance, by working in a fume hood with the sash lowered or by wrapping experimental setups in aluminum foil.[16]

Hydrolysis and Reaction with Nucleophiles

While the C-Br bond on an aromatic ring is generally less susceptible to nucleophilic substitution than an alkyl bromide, hydrolysis can still occur under certain conditions, particularly in the presence of strong bases or at elevated temperatures. The reaction would yield 3,5-dimethylthiophen-2-ol. Given that the compound is often used in reactions involving nucleophiles, it is important to consider the potential for side reactions if the desired reaction is not performed under appropriate conditions (e.g., anhydrous solvents, controlled temperature).

Mitigation Strategy: Store the compound in a dry environment and use anhydrous solvents when performing reactions. Avoid contact with strong bases unless it is a desired reaction condition. The use of a tightly sealed container is crucial to prevent the ingress of atmospheric moisture.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following protocols are recommended to ensure the long-term stability and integrity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (short-term) ≤ -20 °C (long-term) | Minimizes thermal decomposition and slows down potential side reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the thiophene ring. |

| Light | Amber or opaque, tightly sealed container | Protects against photodegradation. |

| Moisture | Store in a dry environment | Prevents hydrolysis. |

Safe Handling Workflow

The following step-by-step protocol outlines the best practices for handling this compound in a laboratory setting.

-

Preparation: Before handling, ensure that all necessary personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, are worn. All manipulations should be performed in a certified chemical fume hood.

-

Inert Atmosphere Transfer: For long-term storage containers, it is advisable to use a syringe or cannula to transfer the liquid under a positive pressure of an inert gas. This prevents the introduction of air and moisture into the stock container.

-

Dispensing: If weighing is required, quickly dispense the liquid into a tared, sealed container to minimize exposure to the atmosphere.

-

Reaction Setup: When setting up a reaction, use oven-dried glassware and anhydrous solvents to prevent hydrolysis. Maintain an inert atmosphere throughout the reaction, especially if the reaction is heated.

-

Post-Handling: Tightly reseal the container, preferably after flushing the headspace with an inert gas. Clean any spills immediately with an appropriate absorbent material.

-

Disposal: Dispose of any waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Caption: Key considerations for the stability of this compound.

Managing Chemical Incompatibilities

To prevent hazardous reactions and degradation, this compound should be stored and handled separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromates) - Can lead to vigorous and potentially exothermic oxidation of the thiophene ring.

-

Strong Bases: (e.g., alkali metal hydroxides, alkoxides) - Can promote elimination or other nucleophilic substitution reactions.

-

Strong Reducing Agents: While less reactive in this regard, strong reducing agents could potentially react with the C-Br bond.

-

Strong Acids: Can potentially catalyze polymerization or other decomposition reactions.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. By understanding and mitigating the risks associated with oxidation, thermal decomposition, photodegradation, and hydrolysis, researchers can ensure the integrity of this valuable synthetic intermediate. Adherence to the recommended storage and handling protocols outlined in this guide will contribute to the reproducibility of experimental results and the overall safety of laboratory operations.

References

- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]